molecular formula C9H18O2S B3062605 4-Tert-butyl-1-oxothian-4-ol CAS No. 335259-33-1

4-Tert-butyl-1-oxothian-4-ol

Cat. No.: B3062605
CAS No.: 335259-33-1
M. Wt: 190.31 g/mol
InChI Key: BKPWCHDEUGQJRG-UHFFFAOYSA-N
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Description

NV-31 is a synthetic compound derived from bilobalide, a major bioactive component of Ginkgo biloba herbal extracts. It was developed to mimic the pharmacological activity profile of bilobalide while offering greater stability. NV-31 exhibits neuroprotective and antioxidative properties, making it a promising candidate for therapeutic applications, particularly in the treatment of nervous system diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

NV-31 is synthesized through a series of chemical reactions designed to replicate the structure and activity of bilobalide. The synthetic route involves the use of various reagents and catalysts to achieve the desired molecular configuration. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of NV-31 would likely involve large-scale chemical synthesis processes, including the optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

NV-31 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving NV-31 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved .

Major Products Formed

The major products formed from the reactions involving NV-31 depend on the type of reaction and the conditions under which it is carried out. For example, oxidation reactions may produce oxidized derivatives of NV-31, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

NV-31 exerts its effects through several molecular mechanisms:

    Neuroprotection: NV-31 promotes neuronal survival by reducing oxidative stress and preventing apoptosis. It achieves this by modulating glycine receptors (GlyRs) in the hippocampus, potentiating their activity and enhancing neuronal function.

    Antioxidative Mechanism: NV-31 reduces the cellular reactive oxygen species (ROS) content, thereby protecting cells from oxidative damage. .

Comparison with Similar Compounds

NV-31 is unique in its stability and pharmacological profile compared to other bilobalide derivatives. Similar compounds include:

NV-31 stands out due to its enhanced stability and specific modulation of glycine receptors, making it a promising candidate for therapeutic applications in nervous system diseases.

Properties

CAS No.

335259-33-1

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

4-tert-butyl-1-oxothian-4-ol

InChI

InChI=1S/C9H18O2S/c1-8(2,3)9(10)4-6-12(11)7-5-9/h10H,4-7H2,1-3H3

InChI Key

BKPWCHDEUGQJRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCS(=O)CC1)O

Origin of Product

United States

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